molecular formula C13H13NO2S B6417694 2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1060198-83-5

2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide

Cat. No. B6417694
CAS RN: 1060198-83-5
M. Wt: 247.31 g/mol
InChI Key: YJKKONGIJDSOIR-UHFFFAOYSA-N
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Description

“2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been studied for their potential as therapeutic candidates . They are part of a group of compounds that are of interest in medicinal chemistry for the design and development of new pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for “2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide” were not found, phenoxy acetamide derivatives have been synthesized using various chemical techniques . For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .

Future Directions

Phenoxy acetamide and its derivatives, including “2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide”, are of interest in medicinal chemistry for the potential development of new pharmaceutical compounds . This suggests that future research may focus on designing new derivatives of phenoxy acetamide that are safe and effective for enhancing life quality .

properties

IUPAC Name

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(14-8-11-6-7-17-10-11)9-16-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKKONGIJDSOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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